molecular formula C21H30N6 B6457205 4-tert-butyl-2-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549048-58-8

4-tert-butyl-2-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B6457205
CAS RN: 2549048-58-8
M. Wt: 366.5 g/mol
InChI Key: NGGJRIQHVRMGGL-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-2-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a cyclopropyl group, a pyrimidine ring, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group would introduce strain into the molecule, while the piperazine and pyrimidine rings would likely be planar .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present. For example, the pyrimidine ring could undergo reactions at the nitrogen atoms, while the piperazine ring could undergo reactions at the nitrogen or carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of nitrogen in the pyrimidine and piperazine rings could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Ligand Chemistry

a. Ni-Catalyzed Methylation: The compound participates in the synthesis of methylated alkanes and ketones via nickel-catalyzed methylation of unactivated alkyl halides and acid chlorides . Its steric bulkiness influences the selectivity and efficiency of these reactions.

b. Reductive Dimerization: In Ni-catalyzed reductive dimerization, this ligand plays a crucial role. The resulting dimers find applications in materials science and catalysis.

c. Allylic Defluorinative Reductive Cross-Coupling: When used alongside nickel as a catalyst, 4,4’,4"-Tri-tert-butyl-2,2’:6’,2"-terpyridine facilitates allylic defluorinative reductive cross-coupling reactions. These reactions are valuable for constructing complex organic molecules.

Bulky Base in Organic Synthesis

The compound, also known as TTBP , is sufficiently bulky to avoid binding boron trifluoride (BF3) but still capable of binding protons. It offers an alternative to more expensive bulky pyridine derivatives. Researchers use it as a base in various organic transformations .

Structural Characterization

The synthesis and structural characterization of 4,4’,4"-terpyridine have led to the discovery of coordination polymers containing this ligand. These polymers exhibit unique properties due to the non-aryl substituent directly attached to the 4’-position .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. It could potentially be used in pharmaceuticals, if it shows biological activity, or in materials science, if it has interesting physical properties .

properties

IUPAC Name

2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6/c1-14-12-15(2)23-20(22-14)27-10-8-26(9-11-27)18-13-17(21(3,4)5)24-19(25-18)16-6-7-16/h12-13,16H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGJRIQHVRMGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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